Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a thieno[2,3-c]pyridine core. The molecule contains an amino group at position 2, a butanoyl substituent at position 6, and an ethyl ester at position 3.
Properties
IUPAC Name |
ethyl 2-amino-6-butanoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-5-11(17)16-7-6-9-10(8-16)20-13(15)12(9)14(18)19-4-2/h3-8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXHUXSLZPMWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2=C(C1)SC(=C2C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Cyano-4-Trifluoromethylpyridine-2(1H)-Thione
Source details a method where 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione undergoes cyclization with ethyl chloroacetate in ethanol under sodium acetate catalysis. While the reported compound differs in substituents, this method provides a template for constructing the thieno[2,3-b]pyridine core.
Reaction Conditions :
-
Solvent : Ethanol
-
Catalyst : Sodium acetate (1.2 equiv)
-
Temperature : Reflux (78°C)
-
Time : 4 hours
Mechanism :
-
Nucleophilic attack by the sulfur atom on ethyl chloroacetate, forming a thioether intermediate.
-
Intramolecular Thorpe-Ziegler cyclization, facilitated by the electron-withdrawing cyano group, yielding the fused thienopyridine ring.
Introduction of the Amino Group
The 2-amino functionality is critical for subsequent derivatization. Hydrazine hydrate is commonly employed for amino group installation.
Hydrazinolysis of Ethyl Carboxylate Intermediates
In source, ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate was synthesized via hydrazine hydrate treatment. Adapting this method:
Procedure :
-
React ethyl 6-bromo-thieno[2,3-c]pyridine-3-carboxylate with hydrazine hydrate (2.5 equiv) in ethanol.
-
Reflux for 3 hours to yield the 2-amino derivative.
Key Observations :
-
Excess hydrazine ensures complete conversion, avoiding residual ester groups.
-
Reaction under neat conditions improves yields by minimizing side reactions.
Butanoyl Group Installation at Position 6
Introducing the butanoyl moiety requires selective acylation at position 6. Friedel-Crafts acylation or nucleophilic substitution strategies are viable.
Friedel-Crafts Acylation
Source describes acylations on analogous thienopyridine systems using acyl chlorides.
Optimized Protocol :
-
Activate the thienopyridine core with Lewis acid (e.g., AlCl₃, 1.5 equiv) in anhydrous dichloromethane.
-
Add butanoyl chloride (1.2 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 12 hours.
Yield : ~65–70% (based on similar reactions in).
Challenges :
-
Competing acylation at electron-rich positions (e.g., amino group) necessitates careful stoichiometry.
-
Use of protecting groups (e.g., Boc for amino) may improve regioselectivity.
Final Esterification and Functionalization
The ethyl carboxylate group at position 3 is typically introduced early but may require repositioning.
Esterification via Steglich Reaction
Source highlights esterification techniques for related thienopyridines.
Steps :
-
Convert the carboxylic acid intermediate (from saponification of ethyl ester) to its activated form using DCC/DMAP.
-
React with ethanol to regenerate the ethyl ester.
Conditions :
-
Reagents : Dicyclohexylcarbodiimide (DCC, 1.1 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Solvent : Dry THF
-
Temperature : 0°C → room temperature
Advantage : Avoids harsh acidic/basic conditions, preserving the amino and butanoyl groups.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Complexity |
|---|---|---|---|
| Cyclization + Acylation | Friedel-Crafts at position 6 | 60–70% | Moderate |
| Direct Alkylation | Nucleophilic substitution | 50–55% | High |
| Reductive Amination | Butanoyl introduction via imine | 45% | Very High |
Efficiency Considerations :
-
Friedel-Crafts acylation offers the best balance of yield and practicality.
-
Multi-step sequences (e.g., alkylation followed by oxidation) increase purity but reduce overall yield.
Mechanistic Insights and Side Reactions
Competing Cyclization Pathways
During thienopyridine formation, prolonged reaction times may lead to over-cyclization. Source observed byproducts arising from dimerization when cyclization exceeded 4 hours.
Chemical Reactions Analysis
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anti-inflammatory and analgesic agent . In medicine, it shows promise as a candidate for drug development due to its biological activity. Additionally, it has industrial applications in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence inflammatory pathways and pain signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at Position 6
(a) Ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- Structural Difference: The butanoyl group is replaced with a branched 3-methylbutanoyl moiety.
- Data :
(b) Ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- Structural Difference: A propyl chain replaces the butanoyl group.
- Impact : Reduced polarity and hydrogen-bonding capacity compared to the acylated analogs, favoring hydrophobic interactions.
- Data :
(c) Ethyl 6-benzyl-2-(2-chloropropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Modifications in the Ester Group
(a) Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- Structural Difference: Methyl ester instead of ethyl ester; lacks amino and butanoyl groups.
- Data :
(b) Methyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Functionalization with Heterocyclic Moieties
(a) Ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
- Structural Difference: Morpholine-4-carbonyl group at position 3; partial saturation of the thienopyridine ring.
- Data :
(b) Ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6-carboxylate
Comparative Data Table
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate | Butanoyl (6), Amino (2), Ethyl | C₁₅H₂₂N₂O₃S | 310.42 | N/A | Reference compound |
| Ethyl 2-amino-6-(3-methylbutanoyl)-... (Branch) | 3-Methylbutanoyl (6) | C₁₅H₂₂N₂O₃S | 310.42 | 1148027-19-3 | Increased lipophilicity |
| Ethyl 6-benzyl-2-(2-chloropropanamido)-... hydrochloride | Benzyl (6), Chloropropanamido | C₂₀H₂₂ClN₃O₃S·HCl | 436.38 (free base) | 10-F642709 | Enhanced solubility (salt form) |
| Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate | Methyl ester (3) | C₉H₁₁NO₂S | 197.25 | 1256813-70-3 | Minimal functionalization |
| Ethyl 2-amino-3-(morpholine-4-carbonyl)-... | Morpholine-4-carbonyl (3) | C₁₆H₂₁N₃O₄S | 351.42 | 171088-75-8 | Hydrogen-bond acceptor |
Biological Activity
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (C14H20N2O3S) is a compound of significant interest in medicinal chemistry due to its unique thieno[2,3-c]pyridine core structure and potential biological activities. This article reviews its biological activity, synthesis methods, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Thieno[2,3-c]pyridine core : This heterocyclic structure is known for various biological activities.
- Ethyl ester and amino groups : These functional groups enhance the compound's reactivity and interaction with biological targets.
- Butanoyl side chain : This contributes to the lipophilicity and may influence pharmacokinetic properties.
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities:
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Cyclization Reactions : The compound can be synthesized through cyclization of appropriate precursors under controlled conditions.
- Modification of Side Chains : Various synthetic routes allow for modifications that enhance biological activity or alter pharmacokinetic properties.
Table 1: Comparison of Synthetic Routes
| Method | Description | Yield |
|---|---|---|
| Cyclization | Reaction of ethyl 2-amino-3-cyano derivatives | Moderate |
| Derivatization | Addition of butanoyl group to enhance lipophilicity | High |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Study on Anticancer Activity : A study demonstrated that related thieno[2,3-c]pyridines exhibited selective cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
- Enzyme Interaction Studies : Research indicated that certain thieno-pyridine derivatives could inhibit dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism .
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate?
Methodological Answer: Synthesis typically involves multi-step reactions starting with the construction of the thieno[2,3-c]pyridine core. A common approach includes:
Core Formation : React a substituted thiophene derivative (e.g., ethyl 2-aminothiophene-3-carboxylate) with a butanoyl chloride under controlled acylation conditions.
Cyclization : Use reagents like polyphosphoric acid (PPA) or Lewis acids (e.g., AlCl₃) to facilitate ring closure.
Protection/Deprotection : If intermediates require protection (e.g., Boc groups), employ standard protocols using di-tert-butyl dicarbonate and deprotect with trifluoroacetic acid (TFA).
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 masks) if dust is generated .
- Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors or particulates.
- Spill Management : Sweep spills using a HEPA-filter vacuum; avoid dry brushing to prevent aerosolization. Collect waste in sealed containers labeled for hazardous disposal .
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
Q. Which spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions and hydrogen bonding patterns. DEPT-135 identifies CH, CH₂, and CH₃ groups .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) validates molecular weight and fragmentation pathways .
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), determine bond lengths and dihedral angles to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways for acylation or cyclization steps .
- Solvent Screening : Employ COSMO-RS simulations to predict solvent effects on reaction yield (e.g., toluene vs. DMF for polar intermediates) .
- Machine Learning : Train models on existing thieno-pyridine synthesis data to predict optimal catalysts (e.g., Pd/Cu systems) and temperatures (80–120°C) .
Q. How should researchers resolve contradictions in bioactivity data for analogous compounds?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing butanoyl with benzoyl groups) and test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
- Dose-Response Analysis : Perform IC₅₀ assays in triplicate to account for variability; use ANOVA to compare results across studies .
- Metabolic Stability Tests : Incubate compounds with liver microsomes (human/rat) to assess if conflicting bioactivity stems from differential metabolism .
Q. What experimental designs elucidate the mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., Z′-LYTE™) to identify primary targets .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes within active sites; validate with site-directed mutagenesis .
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
